(2-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
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Overview
Description
2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of bromobenzoyl and chlorophenyl groups attached to a pyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. One common method is the Fischer Indole Synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be adapted to introduce the bromobenzoyl and chlorophenyl groups at specific positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of metal catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles .
Scientific Research Applications
2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions of indole derivatives with biological systems.
Industry: It can be used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism by which 2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2-BROMOBENZOYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to its specific combination of bromobenzoyl and chlorophenyl groups attached to a pyridoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H18BrClN2O |
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Molecular Weight |
465.8 g/mol |
IUPAC Name |
(2-bromophenyl)-[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C24H18BrClN2O/c25-20-7-3-1-6-19(20)24(29)28-14-13-18-17-5-2-4-8-21(17)27-22(18)23(28)15-9-11-16(26)12-10-15/h1-12,23,27H,13-14H2 |
InChI Key |
HREMJODCIVNZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5Br |
Origin of Product |
United States |
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